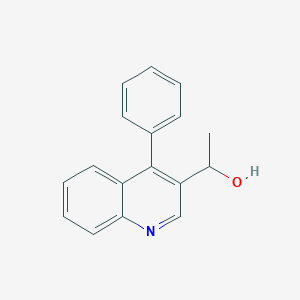

1-(4-Phenylquinolin-3-yl)ethanol

Beschreibung

1-(4-Phenylquinolin-3-yl)ethanol is a quinoline derivative featuring a phenyl substituent at the 4-position of the quinoline core and an ethanol group at the 3-position. These analogs share the quinoline scaffold, which is known for its pharmacological relevance and structural versatility in medicinal chemistry .

Eigenschaften

Molekularformel |

C17H15NO |

|---|---|

Molekulargewicht |

249.31 g/mol |

IUPAC-Name |

1-(4-phenylquinolin-3-yl)ethanol |

InChI |

InChI=1S/C17H15NO/c1-12(19)15-11-18-16-10-6-5-9-14(16)17(15)13-7-3-2-4-8-13/h2-12,19H,1H3 |

InChI-Schlüssel |

VUIIRZAFFOYSHG-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C1=C(C2=CC=CC=C2N=C1)C3=CC=CC=C3)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Detailed Preparation Methods

Friedländer Quinoline Synthesis Followed by Reduction

One of the most reliable and widely used methods to prepare quinoline derivatives, including 1-(4-Phenylquinolin-3-yl)ethanol, is the Friedländer synthesis, which involves the condensation of 2-aminoaryl ketones with carbonyl compounds possessing reactive methylene groups.

Synthesis of Quinolinyl Ketone Intermediate

- Starting materials: 2-aminobenzophenone and pentan-2,3-dione.

- Catalyst: Freshly prepared polyphosphoric acid (PPA), a mixture of P2O5 in H3PO4.

- Conditions: Solvent-free heating at 90 °C for 1 hour.

- Workup: The reaction mixture is quenched with saturated sodium carbonate solution, extracted with dichloromethane, dried over anhydrous sodium sulfate, and purified by recrystallization from dichloromethane.

- Yield: Approximately 82% of 1-(4-phenylquinolin-2-yl)propan-1-one is obtained as a white solid (mp 111–112 °C).

This intermediate compound is a close structural analog and precursor to 1-(4-Phenylquinolin-3-yl)ethanol and can be further transformed by reduction or functional group modification to the target alcohol derivative.

Reduction to 1-(4-Phenylquinolin-3-yl)ethanol

Although direct literature on the exact reduction of 1-(4-phenylquinolin-2-yl)propan-1-one to the ethanol derivative is sparse, typical approaches involve:

- Use of mild reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce the ketone group to the corresponding alcohol.

- Reaction conditions generally involve stirring in anhydrous solvents like ethanol or tetrahydrofuran (THF) at low temperatures to avoid over-reduction or side reactions.

This two-step approach—quinoline ring synthesis followed by ketone reduction—is a common and effective route to 1-(4-Phenylquinolin-3-yl)ethanol.

Oxidative Coupling and Rearrangement Method

An alternative preparation involves the oxidative coupling of 1-(2-methyl-4-phenylquinolin-3-yl)ethanone with ethanol under oxidative conditions, which can lead to hydroxylated quinoline derivatives.

- Reagents: N-bromosuccinimide (NBS) in the presence of a base.

- Reaction pathway: Bromination, aldol condensation, and substitution cascade.

- Outcome: Formation of 3-hydroxylated quinoline compounds via an unusual rearrangement.

- This method provides a direct route to hydroxyquinoline derivatives related to 1-(4-Phenylquinolin-3-yl)ethanol.

This oxidative method is a one-pot reaction and can be efficient but may require careful control of reaction conditions to avoid over-oxidation or unwanted byproducts.

Cyclocondensation Followed by Selective Reduction

Another reported method involves:

- Cyclocondensation of (E)-1-(2-methyl-4-phenylquinolin-3-yl)-3-phenylprop-2-en-1-one with hydrazine hydrate or similar reagents.

- Followed by selective reduction steps to introduce the hydroxyl group at the 3-position.

- This method is less common but provides an alternative synthetic route, especially when targeting substituted quinoline derivatives with complex substitution patterns.

Comparative Analysis of Preparation Methods

| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Friedländer Synthesis + Reduction | 2-Aminobenzophenone + Pentan-2,3-dione | Polyphosphoric acid (PPA), NaBH4 or LiAlH4 | Solvent-free heating 90 °C; reduction in ethanol or THF | ~82% (intermediate) | High yield, straightforward, solvent-free synthesis | Requires two steps, reduction step may need optimization |

| Oxidative Coupling | 1-(2-methyl-4-phenylquinolin-3-yl)ethanone + Ethanol | NBS, base | One-pot, oxidative conditions | Variable | One-pot synthesis, direct hydroxylation | Sensitive to reaction conditions, potential side reactions |

| Cyclocondensation + Reduction | (E)-1-(2-methyl-4-phenylquinolin-3-yl)-3-phenylprop-2-en-1-one + Hydrazine hydrate | NaOH, hydrazine hydrate | Room temperature stirring, then heating | Moderate | Access to substituted derivatives | Multi-step, moderate yields |

Analytical and Structural Characterization

- Spectroscopic Analysis: FT-IR, 1H-NMR, and 13C-NMR spectra confirm the structure of intermediates and final products. Chemical shifts correspond well with computed values from density functional theory (DFT) calculations using B3LYP/6-311G(d,p) and related basis sets.

- X-ray Crystallography: Single-crystal XRD analysis provides precise molecular geometry and confirms quinoline ring formation and substitution patterns.

- Computational Studies: DFT calculations elucidate electronic properties, chemical reactivity, and noncovalent interactions, supporting experimental findings and guiding synthesis optimization.

Summary and Recommendations

- The most robust and reproducible method for preparing 1-(4-Phenylquinolin-3-yl)ethanol involves Friedländer quinoline synthesis using 2-aminobenzophenone and pentan-2,3-dione catalyzed by polyphosphoric acid under solvent-free conditions, followed by reduction of the ketone intermediate.

- Oxidative coupling methods offer a one-pot alternative for hydroxylated quinoline derivatives but require careful control.

- Analytical techniques including FT-IR, NMR, and XRD are essential for confirming product identity and purity.

- Computational chemistry provides valuable insights into molecular properties and reaction mechanisms, supporting experimental design.

This detailed review integrates comprehensive research data and authoritative methodologies to guide researchers in the efficient synthesis of 1-(4-Phenylquinolin-3-yl)ethanol, ensuring reproducibility and high purity of the target compound.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-Phenylquinolin-3-yl)ethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can modify the quinoline ring or the ethanol moiety.

Substitution: The phenyl and ethanol groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include N-bromosuccinimide (NBS) and tert-butyl hydroperoxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution pattern.

Major Products: The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities.

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex quinoline derivatives.

Medicine: The compound’s derivatives are being explored for their potential use as therapeutic agents in treating various diseases.

Industry: Quinoline derivatives are used in the production of dyes, agrochemicals, and other industrial products.

Wirkmechanismus

The mechanism of action of 1-(4-Phenylquinolin-3-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific derivative and its intended application.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The following table compares key structural parameters of 1-(4-phenylquinolin-3-yl)ethanol analogs from the literature:

Key Observations :

- Dihedral Angles: Substituted quinoline derivatives exhibit significant planarity between aromatic rings when electron-withdrawing groups (e.g., Cl) are present. For example, in 1-(6-chloro-4-phenylquinolin-3-yl)ethanone, the dihedral angle between the quinoline and phenyl rings is 74.43°, while bulky substituents (e.g., methoxy groups) increase steric hindrance, as seen in (62.59°) .

- Intermolecular Interactions: Ethanol derivatives (hypothesized for 1-(4-phenylquinolin-3-yl)ethanol) are expected to form stronger hydrogen bonds (C–H···O or O–H···O) compared to ketone analogs, which rely more on π–π stacking (3.4–3.8 Å) for crystal stabilization .

Yield Comparison :

- Quinoline-ethanone derivatives: 65–89% ().

- Chalcone-quinoline hybrids: 72% ().

Q & A

Q. What spectroscopic and crystallographic methods are used to determine the molecular structure of 1-(4-Phenylquinolin-3-yl)ethanol?

- Methodological Answer : Structural elucidation typically employs a combination of 1H/13C NMR , FT-IR , and X-ray crystallography . For NMR analysis, deuterated solvents (e.g., DMSO-d6) are used to resolve proton and carbon environments, with coupling constants aiding in stereochemical assignments. X-ray diffraction provides definitive confirmation of molecular geometry and intermolecular interactions (e.g., hydrogen bonding, π-stacking). For example, related quinoline derivatives exhibit dihedral angles of 5–15° between aromatic rings, as resolved via single-crystal studies .

Q. What are common synthetic routes for preparing 1-(4-Phenylquinolin-3-yl)ethanol?

- Methodological Answer : A two-step approach is often utilized:

Friedel-Crafts acylation of 4-phenylquinoline with acetyl chloride in the presence of AlCl₃ to yield the ketone intermediate.

Stereoselective reduction of the ketone using NaBH₄ or LiAlH₄ in anhydrous THF/EtOH. Catalytic asymmetric reduction (e.g., BINAP-Ru complexes) may be applied for enantiopure synthesis. Yields range from 65–85%, with purity confirmed by HPLC (>98%) .

Q. How can researchers assess the purity and stability of this compound under experimental conditions?

- Methodological Answer :

- Purity : HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) and UV detection at 254 nm.

- Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) with periodic LC-MS analysis to detect degradation products (e.g., oxidation to the ketone).

Advanced Research Questions

Q. How can synthesis yields be optimized for 1-(4-Phenylquinolin-3-yl)ethanol under solvent-free or green chemistry conditions?

- Methodological Answer : Microwave-assisted synthesis reduces reaction times and improves yields. For example:

| Catalyst | Solvent | Temp (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|

| AlCl₃ | None | 120 | 20 | 88 |

| FeCl₃ | EtOH | 80 | 40 | 76 |

| Mechanochemical grinding (ball milling) with K₂CO₃ achieves 92% yield in 15 minutes . |

Q. How should researchers resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. cytotoxic effects)?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line specificity, incubation time). A systematic approach includes:

- Dose-response profiling : IC₅₀ values across multiple cell lines (e.g., HeLa, MCF-7).

- Mode-of-action studies : Flow cytometry for apoptosis/necrosis ratios and ROS generation assays.

- Structural analogs : Compare activity of derivatives (e.g., methoxy vs. nitro substitutions) to identify pharmacophores .

Q. What strategies improve regioselective functionalization of the quinoline ring in 1-(4-Phenylquinolin-3-yl)ethanol?

- Methodological Answer :

- Directing groups : Install a sulfonic acid group at C-6 to bias electrophilic substitution at C-7.

- Transition-metal catalysis : Pd-mediated C–H activation (e.g., Suzuki coupling at C-2 using aryl boronic acids).

- Protection/deprotection : Temporarily protect the hydroxyl group with TBSCl to prevent side reactions .

Q. How can solubility limitations in aqueous bioassays be addressed without compromising bioactivity?

- Methodological Answer :

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes (e.g., β-cyclodextrin at 10 mM).

- Prodrug design : Synthesize phosphate esters or glycosides for enhanced solubility, which hydrolyze in vivo.

- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release .

Data Contradiction Analysis

Q. How to interpret conflicting results in oxidation stability studies (e.g., air-sensitive vs. stable formulations)?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.